

Evaluating the synergistic effects of Bezisterim with donepezil in Alzheimer's models

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Compound of Interest

Compound Name: Bezisterim

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An Evaluation of Bezisterim in Alzheimer's Disease Models: A Comparative Analysis

To Our Fellow Researchers,

This guide provides a detailed evaluation of **Bezisterim** (also known as NE3107), an investigational drug candidate for Alzheimer's disease (AD). While the primary topic of interest was the synergistic effects of **Bezisterim** with the standard-of-care medication, donepezil, a comprehensive review of publicly available scientific literature and clinical trial data has revealed no studies evaluating this specific combination.

Therefore, this document will focus on the performance of **Bezisterim** as a monotherapy in recent clinical trials. We will objectively present the available experimental data, detail the methodologies employed in these studies, and contextualize its mechanism of action. For comparative purposes, a brief overview of donepezil's established mechanism is also included to provide a basis for considering potential, though currently hypothetical, synergistic interactions.

Overview of Therapeutic Agents

Bezisterim (NE3107)

Bezisterim is an orally bioavailable, blood-brain barrier-permeable small molecule that functions as a modulator of inflammation and an insulin sensitizer.^[1] Its primary mechanism of

action is not directed at amyloid or tau, but rather at inhibiting neuroinflammation. It selectively binds to the extracellular signal-regulated kinase (ERK) and inhibits the inflammatory activation of nuclear factor-kappa B (NF- κ B), a key transcription factor in the inflammatory response.[2] This action leads to a reduction in pro-inflammatory cytokines like TNF- α , without disrupting the homeostatic functions of ERK and NF- κ B, which are vital for insulin signaling and neuron survival.

Donepezil

Donepezil is a well-established acetylcholinesterase (AChE) inhibitor.[3][4] Its primary mechanism involves reversibly inhibiting the AChE enzyme, which breaks down the neurotransmitter acetylcholine.[3] By increasing the levels of acetylcholine in the brain, donepezil enhances cholinergic transmission, which is known to be deficient in Alzheimer's patients and is crucial for memory and cognition.[3][4] Secondary mechanisms may include modulation of the MAPK signaling pathway and other neuroprotective effects.[5][6][7]

Comparative Performance Data

The following tables summarize quantitative data from the Phase 3 clinical trial of **Bezisterim** (NCT04669028) in patients with mild-to-moderate Alzheimer's disease. The data is from an exploratory analysis of a per-protocol subset of participants.

Table 1: Effects on Cognitive and Functional Endpoints

Clinical Endpoint	Bezisterim Improvement vs. Placebo	Notes
ADAS-Cog12	26% improvement (−0.94)	A lower score indicates better cognitive function.
CDR-SB	68% improvement (−0.95)	A lower score indicates less dementia severity.
MMSE	40% improvement (+1.02)	A higher score indicates better cognitive function.
ADCS-ADL	47% improvement (+3.08)	A higher score indicates better performance in activities of daily living.
ADCOMS	27% improvement (−0.03)	A composite score where lower values indicate less decline.

Data sourced from an analysis of 57 patients who completed the protocol in the NCT04669028 trial. Improvements were reported as trends and the overall study was not powered for statistical significance after site exclusions.[8]

Table 2: Effects on Biological Aging Markers (Epigenetic Clocks)

Epigenetic Clock	Bezisterim Age Deceleration Advantage vs. Placebo	p-value
Inflammation Age Clock	-4.77 years	0.022
Hannum Age Clock	-5.0 years	0.006
SkinBlood Clock	-3.68 years	0.017
PhenoAge Clock	-3.71 years	0.081
GrimAge Clock	-1.92 years	0.068

Data reflects the difference between biological age (measured by DNA methylation) and chronological age. A negative value indicates a younger biological age relative to actual age.[\[8\]](#)
[\[9\]](#)

Experimental Protocols

The data presented is primarily from the NCT04669028 clinical trial, a Phase 3 study of **Bezisterim** in patients with probable Alzheimer's disease.

Study Design (NCT04669028)

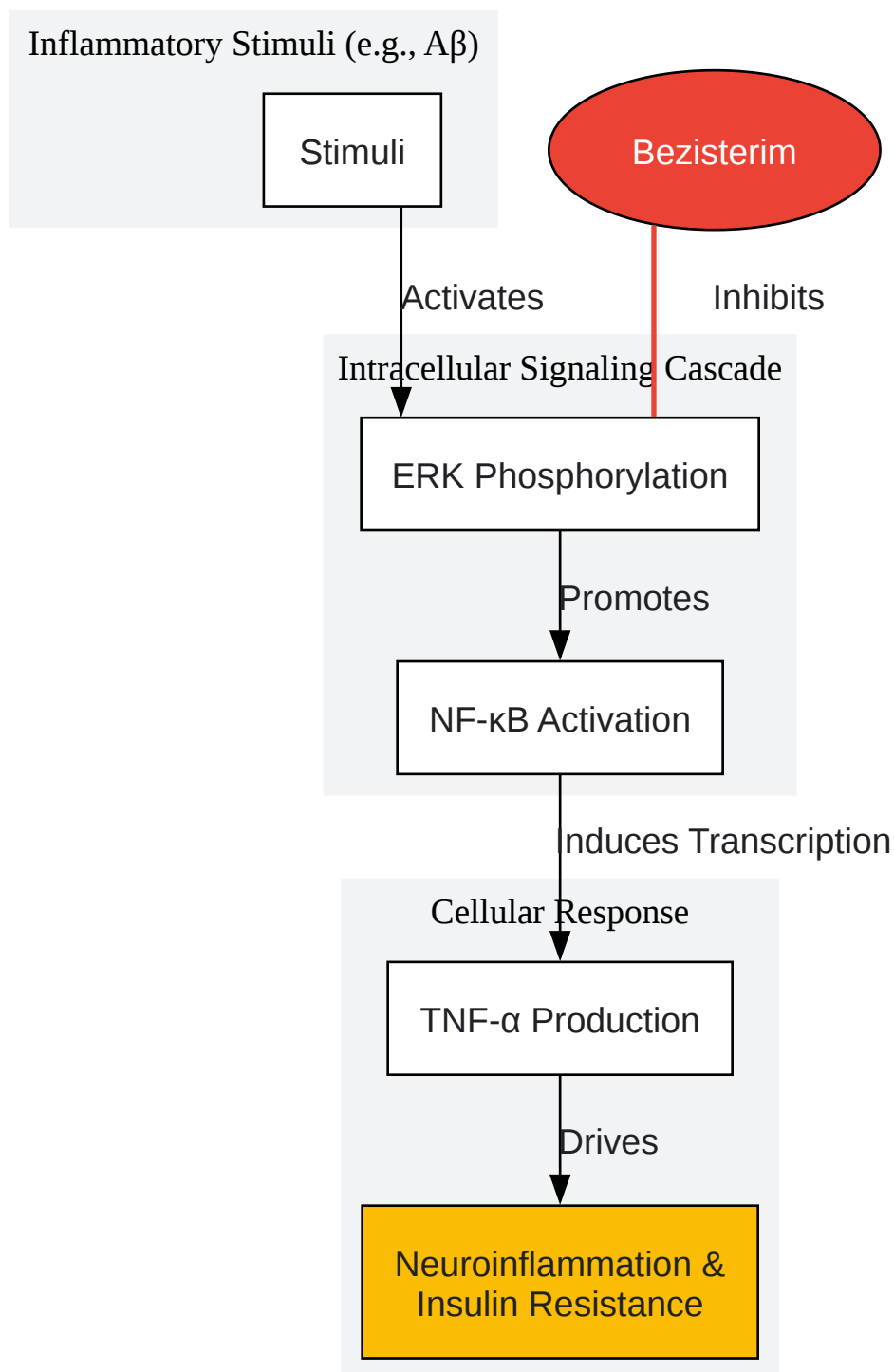
- Title: A Phase 3 Study of NE3107 in Probable Alzheimer's Disease.[\[10\]](#)
- Design: A 7-month (30-week) randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Participants: 439 participants aged 60-85 with mild-to-moderate probable Alzheimer's disease (MMSE score of ≥ 14 and ≤ 24).[\[12\]](#)[\[13\]](#)
- Intervention: Participants were randomly assigned (1:1) to receive either 20 mg of **Bezisterim** orally twice daily or a matching placebo.[\[12\]](#)
- Primary Outcome Measures: The co-primary endpoints were the change from baseline to week 30 on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog12) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[\[10\]](#)
- Exploratory Biomarkers: Blood samples were collected for analysis of plasma biomarkers (including pTau217, GFAP, NfL) and for DNA methylation analysis to assess biological aging.
[\[12\]](#)[\[14\]](#)

Signaling Pathways and Workflows

Bezisterim's Proposed Anti-Inflammatory Pathway

The diagram below illustrates the proposed mechanism of action for **Bezisterim**. Inflammatory stimuli, such as those present in the AD brain, activate signaling cascades that lead to the phosphorylation of ERK. This, in turn, promotes the activation of the NF- κ B transcription factor, resulting in the production of pro-inflammatory cytokines like TNF- α , which drive

neuroinflammation and insulin resistance. **Bezisterim** is believed to selectively inhibit the inflammatory-driven activation of ERK, thereby blocking this cascade.

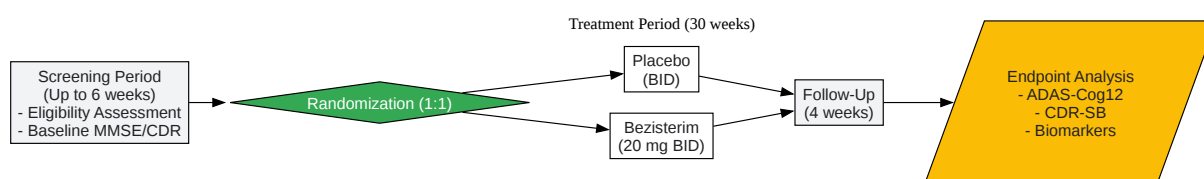
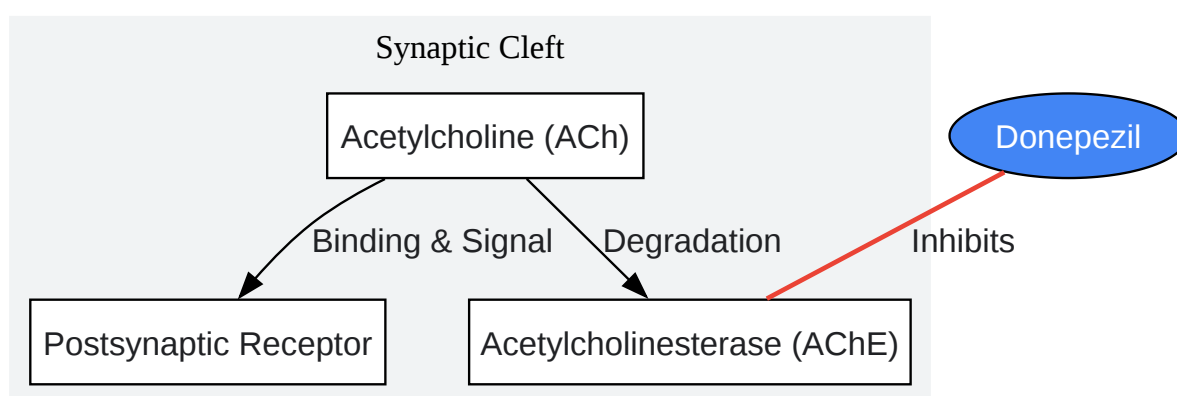


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Caption: **Bezisterim**'s anti-inflammatory mechanism of action.

Donepezil's Cholinergic Pathway

Donepezil's primary role is to increase acetylcholine levels at the synapse. It achieves this by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for breaking down acetylcholine. The resulting increase in acetylcholine enhances signaling between cholinergic neurons, which is critical for cognitive processes.



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